molecular formula C24H26N2O4 B11226542 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11226542
M. Wt: 406.5 g/mol
InChI Key: POQAERJJRJEGET-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the indole group via a condensation reaction. The final step involves the acylation of the intermediate product to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with an indole moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C24H26N2O4/c1-16(2)24(17-8-9-21-22(12-17)30-11-5-10-29-21)25-23(28)14-26-13-18(15-27)19-6-3-4-7-20(19)26/h3-4,6-9,12-13,15-16,24H,5,10-11,14H2,1-2H3,(H,25,28)

InChI Key

POQAERJJRJEGET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O

Origin of Product

United States

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